What is the chemical structure of cyclo-dopa 5-O-glucoside?
What is the chemical structure of cyclo-dopa 5-O-glucoside?
Introduction
Cyclo-dopa 5-O-glucoside, a naturally occurring molecule of significant interest in the scientific community, stands as a pivotal intermediate in the biosynthesis of betalains, the vibrant pigments found in plants of the order Caryophyllales, such as beetroot (Beta vulgaris)[1]. Its chemical name is (2S)-5-(β-D-glucopyranosyloxy)-6-hydroxyindoline-2-carboxylic acid[1]. This technical guide provides a comprehensive overview of the chemical structure, biosynthesis, isolation, and analysis of cyclo-dopa 5-O-glucoside, tailored for researchers, scientists, and professionals in drug development. Beyond its role as a pigment precursor, the unique chemical architecture of this compound and its derivatives hints at a broader potential in medicinal chemistry and as a biomarker for the consumption of certain foods[2].
Chemical Structure and Properties
The foundational understanding of any molecule begins with its structure. Cyclo-dopa 5-O-glucoside is a derivative of cyclo-dopa (leukodopachrome), featuring a β-D-glucopyranosyl moiety attached at the 5-hydroxyl group of the indoline core[1].
Chemical Structure:
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IUPAC Name: (2S)-5-(β-D-glucopyranosyloxy)-6-hydroxyindoline-2-carboxylic acid[1]
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Molecular Formula: C₁₅H₁₉NO₉[2]
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Molecular Weight: 357.31 g/mol [2]
Physicochemical Properties
A summary of the key physicochemical properties of cyclo-dopa 5-O-glucoside is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for developing analytical methods.
| Property | Value | Source |
| pKa (Strongest Acidic) | 2 | ChemAxon[2] |
| pKa (Strongest Basic) | 4.55 | ChemAxon[2] |
| Water Solubility | 27.5 g/L | ALOGPS[2] |
| logP | -2.9 | ChemAxon[2] |
| Polar Surface Area | 168.94 Ų | ChemAxon[2] |
| Hydrogen Bond Donors | 7 | ChemAxon[2] |
| Hydrogen Bond Acceptors | 10 | ChemAxon[2] |
Stereochemistry: The molecule possesses several chiral centers, with the (2S) configuration at the carboxylic acid-bearing carbon of the indoline ring being a key feature inherited from its precursor, L-DOPA. The glucose moiety is attached via a β-glycosidic bond.
Stability: Cyclo-dopa and its derivatives are known to be more stable under acidic conditions. As the pH shifts towards neutral and basic conditions, these compounds become unstable and can degrade to form indole derivatives[3]. This pH sensitivity is a critical consideration for its extraction, purification, and storage.
Biosynthesis in Plants: The Betalain Pathway
Cyclo-dopa 5-O-glucoside is a central intermediate in the biosynthesis of betacyanins, a class of red-violet betalain pigments. The pathway commences with the amino acid tyrosine and involves a series of enzymatic and spontaneous reactions.
The biosynthesis of betalains is a fascinating example of convergent evolution of plant pigments, being mutually exclusive with anthocyanins. The key steps leading to the formation of cyclo-dopa 5-O-glucoside are:
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Hydroxylation of Tyrosine: The pathway begins with the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), a reaction catalyzed by a cytochrome P450 enzyme[4][5].
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Oxidation of L-DOPA: L-DOPA is then oxidized to dopaquinone, which spontaneously cyclizes to form cyclo-DOPA (leukodopachrome)[3].
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Glycosylation of Cyclo-DOPA: This is the pivotal step where cyclo-dopa is glycosylated at the 5-hydroxyl group to form cyclo-dopa 5-O-glucoside. This reaction is catalyzed by the enzyme cyclo-DOPA 5-O-glucosyltransferase (cDOPA5GT) , which utilizes UDP-glucose as the sugar donor[5][6][7].
The formation of cyclo-dopa 5-O-glucoside is a crucial branching point. It can then condense with betalamic acid (also derived from L-DOPA) to form betacyanins like betanin, the primary red pigment in beetroot[5][6].
Below is a diagram illustrating the betalain biosynthetic pathway, highlighting the position of cyclo-dopa 5-O-glucoside.
Isolation and Purification
The isolation and purification of cyclo-dopa 5-O-glucoside require careful consideration of its chemical properties, particularly its instability in neutral to alkaline conditions. Two primary approaches are outlined below: isolation from natural sources and semi-synthesis from betanin.
Protocol 1: Isolation from Natural Sources (e.g., Red Beet)
This protocol provides a general workflow for the extraction and purification of cyclo-dopa 5-O-glucoside from plant material. Optimization of specific parameters may be required depending on the starting material and available equipment.
1. Preparation of Plant Material: 1.1. Fresh red beetroots are thoroughly washed, peeled, and homogenized in a blender. 1.2. The homogenate is immediately acidified to a pH of approximately 4-5 with a suitable acid (e.g., citric acid or formic acid) to improve stability.
2. Extraction: 2.1. The acidified homogenate is extracted with an aqueous solvent, such as 80% methanol or ethanol, at a ratio of 1:5 (w/v)[8]. 2.2. The mixture is agitated for several hours at room temperature, protected from light. 2.3. The extract is then filtered and centrifuged to remove solid debris.
3. Purification: 3.1. The crude extract is concentrated under reduced pressure. 3.2. The concentrated extract is subjected to column chromatography. A common choice is a C18 solid-phase extraction (SPE) column to remove non-polar compounds. 3.3. Further purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column. A gradient elution with an acidified mobile phase (e.g., water with 0.1% formic acid and acetonitrile) is typically employed[9][10]. 3.4. Fractions are collected and monitored by UV-Vis spectrophotometry (detection at ~280 nm) or mass spectrometry. 3.5. Fractions containing the pure compound are pooled and lyophilized.
Protocol 2: Semi-synthesis from Betanin
Cyclo-dopa 5-O-glucoside can also be prepared from betanin via a base exchange reaction[9]. This method can be advantageous when betanin is more readily available. The procedure involves the treatment of betanin with a suitable amine to displace the betalamic acid moiety.
Characterization: The identity and purity of the isolated cyclo-dopa 5-O-glucoside should be confirmed using standard analytical techniques, including:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR for structural elucidation.
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Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
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High-Performance Liquid Chromatography (HPLC): To assess purity.
Quantitative Analysis
Accurate quantification of cyclo-dopa 5-O-glucoside in biological matrices is essential for metabolic studies and quality control of food products. HPLC coupled with a suitable detector (e.g., photodiode array or mass spectrometer) is the method of choice[9][11][12].
A validated HPLC method would typically involve:
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Sample Preparation: Extraction from the plant matrix followed by filtration.
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Chromatographic Separation: A C18 column with a gradient elution using an acidified mobile phase.
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Detection: UV detection at approximately 280 nm or mass spectrometric detection for higher sensitivity and selectivity.
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Quantification: Using an external standard curve prepared with a purified standard of cyclo-dopa 5-O-glucoside.
The concentration of cyclo-dopa 5-O-glucoside can vary significantly depending on the plant source and developmental stage.
| Plant Source | Concentration | Reference |
| Red Beet (Beta vulgaris) Juice | 0.07 to 1.9 mmol/kg | Wyler et al., 1984[9] |
| Young Beet Plants | Accumulation observed | Wyler et al., 1984 |
| Root Peels of Red Beet | Accumulation observed | Kujala et al., 2001 |
Biological Activity and Potential Applications
While the primary known biological role of cyclo-dopa 5-O-glucoside is as a precursor in betalain biosynthesis, its chemical structure, particularly the catechol moiety, suggests potential antioxidant properties[3]. The glycosylation also enhances its water solubility and may influence its bioavailability and metabolic fate.
Potential Applications:
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Biomarker: Its presence in certain foods makes it a potential biomarker for dietary intake studies[2].
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Drug Development: The indoline scaffold is present in various biologically active compounds, suggesting that cyclo-dopa 5-O-glucoside and its derivatives could be explored as starting materials for the synthesis of novel therapeutic agents.
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Natural Colorant Research: A deeper understanding of its biosynthesis and stability is crucial for optimizing the production of betalain-based natural food colorants.
Further research is warranted to fully explore the biological activities and potential applications of this intriguing natural product.
References
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Wyler, H., Meot-Ner, M., & Dreiding, A. S. (1984). Cyclodopa glucoside (=(2S)-5-(β-D-glucopyranosyloxy)-6-hydroxyindoline-2-carboxylic acid) and its occurrence in red beet (Beta vulgaris var. rubra L.). Helvetica Chimica Acta, 67(5), 1348-1355. [Link]
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Sasaki, N., Abe, Y., Goda, Y., & Fukushima, M. (2004). Detection of UDP-glucose:cyclo-DOPA 5-O-glucosyltransferase activity in four o'clocks (Mirabilis jalapa L.). FEBS letters, 568(1-3), 159–162. [Link]
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FooDB. (2022). Showing Compound cyclo-dopa 5-O-glucoside (FDB030765). In FooDB. Retrieved from [Link]
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FooDB. (2022). Showing Compound cyclo-dopa 5-O-glucoside (FDB030765). In FooDB. Retrieved from [Link]
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MDPI. (2021). A Genome-Wide Identification Study Reveals That HmoCYP76AD1, HmoDODAα1 and HmocDOPA5GT Involved in Betalain Biosynthesis in Hylocereus. In MDPI. Retrieved from [Link]
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Sugino, M., Nishi, M., & Nishikawa, K. (2018). pH Stability and Antioxidant Power of CycloDOPA and Its Derivatives. Molecules, 23(8), 1959. [Link]
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ResearchGate. (n.d.). Qualitative and Quantitative Determination of Phytochemicals In Aqueous Extract of Chrysophyllumalbidum Seed Kernel. In ResearchGate. Retrieved from [Link]
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PMC. (2006). Structure of a flavonoid glucosyltransferase reveals the basis for plant natural product modification. In PMC. Retrieved from [Link]
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